molecular formula C31H25N3O B11506664 1-phenyl-2-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)ethanol

1-phenyl-2-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)ethanol

Cat. No.: B11506664
M. Wt: 455.5 g/mol
InChI Key: BDFAJUGKXYJRRH-UHFFFAOYSA-N
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Description

1-PHENYL-2-{2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}ETHAN-1-OL is a complex organic compound featuring a unique structure that includes a phenyl group, a triphenyl-substituted diazoloimidazole ring, and an ethan-1-ol moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-2-{2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}ETHAN-1-OL typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nickel or N-heterocyclic carbenes, and the reactions are conducted under controlled temperatures and pressures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-2-{2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the phenyl or triphenyl moieties .

Scientific Research Applications

1-PHENYL-2-{2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-PHENYL-2-{2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and triphenyl groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-2-{2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}ETHAN-1-OL is unique due to its combination of a phenyl group, a triphenyl-substituted diazoloimidazole ring, and an ethan-1-ol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C31H25N3O

Molecular Weight

455.5 g/mol

IUPAC Name

1-phenyl-2-(2,5,6-triphenylimidazo[1,2-a]imidazol-1-yl)ethanol

InChI

InChI=1S/C31H25N3O/c35-28(24-15-7-2-8-16-24)22-33-27(23-13-5-1-6-14-23)21-34-30(26-19-11-4-12-20-26)29(32-31(33)34)25-17-9-3-10-18-25/h1-21,28,35H,22H2

InChI Key

BDFAJUGKXYJRRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2CC(C4=CC=CC=C4)O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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